molecular formula C25H24N4OS B11971412 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B11971412
M. Wt: 428.6 g/mol
InChI Key: XARHFXRRYYDVMI-UHFFFAOYSA-N
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Description

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal in the presence of a base such as cesium carbonate . The reaction proceeds through the formation of an intermediate acetal, which is subsequently deprotected to yield the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of different solvents, temperatures, and catalysts.

Chemical Reactions Analysis

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C25H24N4OS/c1-19(2)28(21-14-8-4-9-15-21)23(30)18-31-25-27-26-24(20-12-6-3-7-13-20)29(25)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3

InChI Key

XARHFXRRYYDVMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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